

Spectroscopic Profile of Ethyl 5-methylfuran-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 5-methylfuran-2-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-methylfuran-2-carboxylate** ($C_8H_{10}O_3$), a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This approach offers a robust framework for the characterization and quality control of **Ethyl 5-methylfuran-2-carboxylate**.

Molecular and Spectroscopic Data Summary

The following tables summarize the key physical properties and expected spectroscopic characteristics of **Ethyl 5-methylfuran-2-carboxylate**.

Identifier	Value	Source
Molecular Formula	$C_8H_{10}O_3$	PubChem[1]
Molecular Weight	154.16 g/mol	PubChem[1]
CAS Number	14003-12-4	PubChem[1]

1H NMR (Proton Nuclear Magnetic Resonance) Data

No direct experimental spectrum for **Ethyl 5-methylfuran-2-carboxylate** was found in the public domain. The data below is an estimation based on the known spectrum of the closely related **Methyl 5-methylfuran-2-carboxylate** and standard chemical shift predictions.

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₂ - (Ethyl)	~4.3	Quartet	~7.1	2H
-CH ₃ (Ethyl)	~1.3	Triplet	~7.1	3H
H-3 (Furan)	~7.0	Doublet	~3.4	1H
H-4 (Furan)	~6.1	Doublet	~3.4	1H
-CH ₃ (Furan)	~2.4	Singlet	-	3H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted chemical shifts based on structure-activity relationships and data from similar furan derivatives.

Assignment	Predicted Chemical Shift (ppm)
C=O (Ester)	~159
C-5 (Furan)	~157
C-2 (Furan)	~145
C-3 (Furan)	~118
C-4 (Furan)	~108
-CH ₂ - (Ethyl)	~60
-CH ₃ (Furan)	~14
-CH ₃ (Ethyl)	~14

IR (Infrared) Spectroscopy Data

Expected absorption bands based on the functional groups present in the molecule and comparison with Ethyl 2-furancarboxylate.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2900	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch (Ester)
~1580, ~1470	Medium-Strong	C=C stretch (Furan ring)
~1290, ~1140	Strong	C-O stretch (Ester and Furan)
~1020	Medium	=C-O-C stretch (Furan)

MS (Mass Spectrometry) Data

Predicted major fragments based on the structure and typical fragmentation patterns of esters and furan compounds.

m/z	Relative Intensity	Possible Fragment Ion
154	Moderate	[M] ⁺ (Molecular Ion)
125	High	[M - C ₂ H ₅] ⁺
109	High	[M - OC ₂ H ₅] ⁺ (Base Peak)
81	Moderate	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Ethyl 5-methylfuran-2-carboxylate**, based on standard laboratory practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of purified **Ethyl 5-methylfuran-2-carboxylate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a 300 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a proton spectrum with a spectral width of approximately 10-12 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a carbon spectrum with a spectral width of approximately 200-220 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - **Solution:** Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

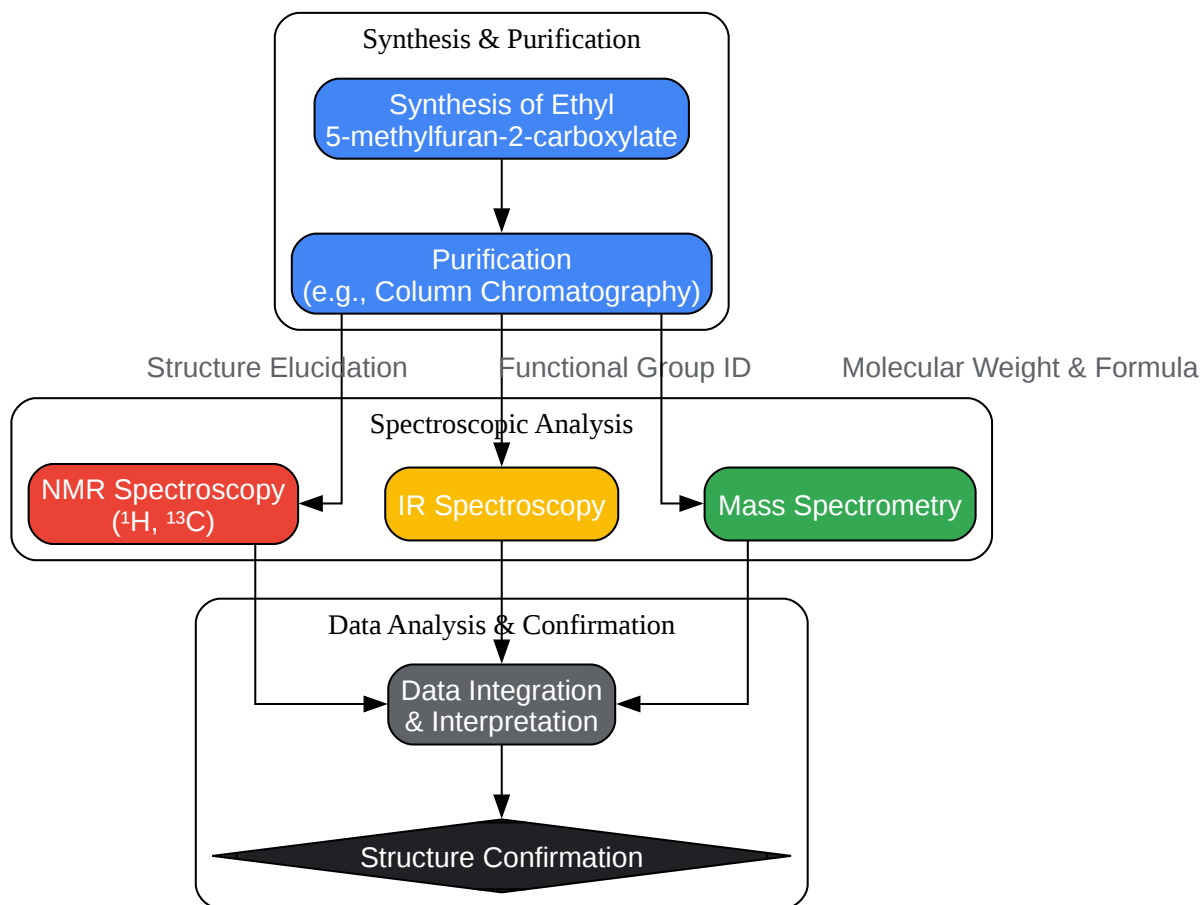
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Ethyl 5-methylfuran-2-carboxylate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 5-methylfuran-2-carboxylate**.

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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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